molecular formula C21H21N3OS B4061364 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide

2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide

Cat. No. B4061364
M. Wt: 363.5 g/mol
InChI Key: PKMVXHYFRZAESV-UHFFFAOYSA-N
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Description

2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide, also known as MPTA, is a chemical compound that belongs to the class of thioacetamide derivatives. MPTA has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide is not fully understood. However, several studies have suggested that 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide exerts its anticancer activity by inducing oxidative stress and DNA damage in cancer cells. 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide has been shown to exhibit several biochemical and physiological effects. One of the main effects of 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide is its ability to induce cell cycle arrest and apoptosis in cancer cells. 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide is its potent anticancer activity against various cancer cell lines. 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide has also been shown to exhibit antimicrobial and anti-inflammatory properties. However, one of the main limitations of 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide. One of the main areas of research is the development of more potent and selective analogs of 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide for the treatment of cancer. Another area of research is the investigation of the mechanism of action of 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide and its potential targets in cancer cells. Additionally, the development of novel drug delivery systems for 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide could improve its bioavailability and efficacy in vivo.

Scientific Research Applications

2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. One of the main areas of research for 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide is its anticancer activity. Several studies have reported that 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
In addition to its anticancer activity, 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide has also been studied for its antimicrobial and anti-inflammatory properties. Several studies have reported that 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide exhibits potent antimicrobial activity against various bacterial and fungal strains. 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-N-(1-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-15-13-19(18-11-7-4-8-12-18)24-21(22-15)26-14-20(25)23-16(2)17-9-5-3-6-10-17/h3-13,16H,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMVXHYFRZAESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC(C)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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